6-Cyclopropyl-1-(4-fluorophenyl)-4-(trifluoromethyl)pyrazolo[3,4-b]pyridine
Overview
Description
6-Cyclopropyl-1-(4-fluorophenyl)-4-(trifluoromethyl)pyrazolo[3,4-b]pyridine is a synthetic organic compound that belongs to the class of pyrazolopyridines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Cyclopropyl-1-(4-fluorophenyl)-4-(trifluoromethyl)pyrazolo[3,4-b]pyridine typically involves multi-step organic reactions. Common starting materials include cyclopropylamine, 4-fluorobenzaldehyde, and trifluoromethylated reagents. The synthesis may involve:
Cyclization reactions: to form the pyrazolo[3,4-b]pyridine core.
Substitution reactions: to introduce the fluorophenyl and trifluoromethyl groups.
Industrial Production Methods
Industrial production methods would likely involve optimization of the synthetic route to maximize yield and purity. This could include:
Catalytic processes: to enhance reaction efficiency.
Purification techniques: such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
6-Cyclopropyl-1-(4-fluorophenyl)-4-(trifluoromethyl)pyrazolo[3,4-b]pyridine can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogenating agents, nucleophiles.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce new functional groups.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes.
Medicine: Potential therapeutic agent for treating diseases.
Industry: Used in the development of new materials or as a catalyst.
Mechanism of Action
The mechanism of action of 6-Cyclopropyl-1-(4-fluorophenyl)-4-(trifluoromethyl)pyrazolo[3,4-b]pyridine would involve its interaction with specific molecular targets. This could include:
Binding to enzymes: Inhibiting or activating their function.
Interacting with receptors: Modulating signal transduction pathways.
Affecting gene expression: Influencing the transcription of specific genes.
Comparison with Similar Compounds
Similar Compounds
Pyrazolopyridines: A class of compounds with similar core structures.
Fluorophenyl derivatives: Compounds with fluorophenyl groups.
Trifluoromethylated compounds: Molecules containing trifluoromethyl groups.
Uniqueness
6-Cyclopropyl-1-(4-fluorophenyl)-4-(trifluoromethyl)pyrazolo[3,4-b]pyridine is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical properties.
Properties
IUPAC Name |
6-cyclopropyl-1-(4-fluorophenyl)-4-(trifluoromethyl)pyrazolo[3,4-b]pyridine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11F4N3/c17-10-3-5-11(6-4-10)23-15-12(8-21-23)13(16(18,19)20)7-14(22-15)9-1-2-9/h3-9H,1-2H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KNQJJKUIMVDKSX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NC3=C(C=NN3C4=CC=C(C=C4)F)C(=C2)C(F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11F4N3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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